5-O-Desethyl Amlodipine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Metabolic Pathways and Cytochrome P450 Enzymes

5-O-Desethyl amlodipine is a primary metabolite formed through the metabolism of amlodipine in human liver microsomes. Research has shown that cytochrome P450 3A4 (CYP3A4) plays a crucial role in the metabolic clearance of amlodipine to 5-O-Desethyl amlodipine, rather than CYP3A5. This finding has significant implications for understanding drug-drug interactions and individual variations in drug metabolism, potentially affecting amlodipine's efficacy and safety profile (Zhu et al., 2014).

Pharmacokinetics and Chirality

The pharmacokinetics of amlodipine, including its metabolites like 5-O-Desethyl amlodipine, are influenced by the drug's chirality. Amlodipine has two enantiomers, and studies have been conducted to understand how these enantiomers are metabolized and their specific roles in therapeutic outcomes. This research is crucial for developing more effective and safer pharmacological treatments by targeting the most active enantiomer (Somagoni et al., 2011).

Effect on Cellular Mechanisms

Research into 5-O-Desethyl amlodipine also extends to its effects on cellular mechanisms, particularly in relation to cardiovascular diseases. Amlodipine and its metabolites may exert antioxidant effects that contribute to their therapeutic efficacy in treating hypertension and preventing cardiovascular events. Understanding these mechanisms can help in the optimization of amlodipine therapy for better clinical outcomes (Hirooka et al., 2006).

Safety And Hazards

Amlodipine is toxic to aquatic life . It can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure . It is also known to cause side effects such as dizziness, drowsiness, swelling of legs or ankles, irregular heartbeat, muscle stiffness, stomach pain, and nausea .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-O-Desethyl Amlodipine involves the modification of Amlodipine, which is a calcium channel blocker. The modification involves the removal of the ethyl group at the 5th position of the Amlodipine molecule to form 5-O-Desethyl Amlodipine. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Amlodipine besylate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetic anhydride", "Acetic acid", "Sodium bicarbonate", "Chloroform", "Water" ], "Reaction": [ "Amlodipine besylate is dissolved in methanol and treated with sodium hydroxide to form Amlodipine.", "Amlodipine is then treated with hydrochloric acid to form Amlodipine hydrochloride.", "Amlodipine hydrochloride is dissolved in ethanol and treated with sodium bicarbonate to form Amlodipine free base.", "Amlodipine free base is then treated with acetic anhydride and acetic acid to form Amlodipine acetate.", "Amlodipine acetate is dissolved in chloroform and treated with sodium hydroxide to form 5-O-Desethyl Amlodipine." ] } | |

CAS番号 |

1809326-44-0 |

製品名 |

5-O-Desethyl Amlodipine |

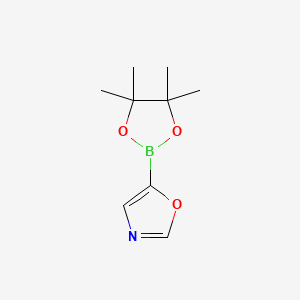

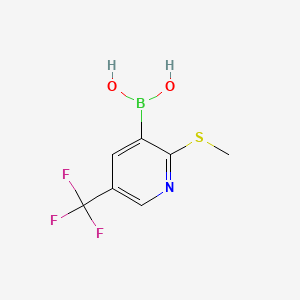

分子式 |

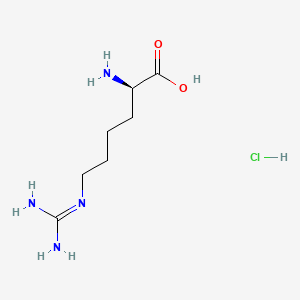

C18H21ClN2O5 |

分子量 |

380.825 |

IUPAC名 |

2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H21ClN2O5/c1-10-14(18(24)25-2)15(11-5-3-4-6-12(11)19)16(17(22)23)13(21-10)9-26-8-7-20/h3-6,15,21H,7-9,20H2,1-2H3,(H,22,23) |

InChIキー |

GWJZIVGGMSFHGR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |

同義語 |

2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)